molecular formula C11H21N3O4 B13854498 Leucylglutamine

Leucylglutamine

Cat. No.: B13854498
M. Wt: 259.30 g/mol
InChI Key: JYOAXOMPIXKMKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Leucylglutamine can be synthesized through peptide coupling reactions. One common method involves the use of amino acid derivatives, such as N-protected leucine and glutamine, which are coupled using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) . The reaction typically occurs in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis using amino acid ester acyltransferases. For example, L-alanine methyl ester hydrochloride and L-glutamine can be used as substrates in the presence of α-amino acid ester acyltransferase. The reaction is carried out at a pH of 7.0-9.0 and a temperature of 20-40°C .

Chemical Reactions Analysis

Types of Reactions

Leucylglutamine undergoes various chemical reactions, including hydrolysis, deamidation, and peptide bond formation. Hydrolysis of this compound can be catalyzed by proteolytic enzymes, resulting in the cleavage of the peptide bond and the release of leucine and glutamine .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Leucylglutamine has several scientific research applications:

Comparison with Similar Compounds

Leucylglutamine can be compared with other dipeptides such as alanylglutamine and glycylglutamine:

    Alanylglutamine: Similar to this compound, alanylglutamine is used in medical nutrition and sports supplements.

    Glycylglutamine: Another dipeptide with applications in biochemistry and nutrition.

This compound stands out due to its unique combination of leucine and glutamine, which provides both muscle recovery benefits and immune support .

Properties

Molecular Formula

C11H21N3O4

Molecular Weight

259.30 g/mol

IUPAC Name

5-amino-2-[(2-amino-4-methylpentanoyl)amino]-5-oxopentanoic acid

InChI

InChI=1S/C11H21N3O4/c1-6(2)5-7(12)10(16)14-8(11(17)18)3-4-9(13)15/h6-8H,3-5,12H2,1-2H3,(H2,13,15)(H,14,16)(H,17,18)

InChI Key

JYOAXOMPIXKMKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)O)N

physical_description

Solid

Origin of Product

United States

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